2-(2-fluorophenoxy)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]acetamide
Description
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO5/c19-14-4-1-2-5-15(14)25-11-17(21)20-12-18(22,13-7-9-23-10-13)16-6-3-8-24-16/h1-10,22H,11-12H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTRBMURFYBZOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NCC(C2=COC=C2)(C3=CC=CO3)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-fluorophenoxy)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and implications in medicinal chemistry, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 263.26 g/mol. The structure features a fluorophenoxy group, furan rings, and an acetamide moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₄FNO₃ |
| Molecular Weight | 263.26 g/mol |
| CAS Number | 1428352-51-5 |
Antimicrobial and Antiviral Properties
Research indicates that compounds containing furan and fluorophenyl moieties exhibit significant antimicrobial and antiviral activities. For instance, similar derivatives have shown efficacy against various pathogens, including bacteria and viruses such as SARS-CoV-2. A study highlighted that fluoro-substituted phenyl groups enhance the potency of inhibitors targeting α-l-fucosidases, which are crucial in viral replication processes .
The biological activity of 2-(2-fluorophenoxy)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]acetamide is attributed to its ability to interact with specific enzymes or receptors involved in disease pathways. The compound's functional groups allow it to bind effectively to active sites on target proteins, thereby modulating their activity. For example, structure-activity relationship (SAR) studies suggest that the presence of a fluorine atom significantly enhances binding affinity and selectivity towards target enzymes .
Study 1: Inhibition of Enzymatic Activity
A recent study investigated the inhibitory effects of related compounds on α-l-fucosidases, revealing that the introduction of a fluorine atom on the phenyl ring resulted in increased inhibitory potency. The compound exhibited IC50 values in the low micromolar range, demonstrating its potential as a therapeutic agent against diseases linked to fucosidase activity .
Study 2: Antiviral Activity Against SARS-CoV-2
In another investigation focused on SARS-CoV-2 main protease (Mpro), derivatives similar to the compound under discussion were screened for inhibitory activity. The most potent derivatives showed IC50 values ranging from 1.55 μM to 10.76 μM, indicating strong potential for development into antiviral therapeutics .
Structure-Activity Relationship (SAR)
The SAR analysis emphasizes that modifications to the compound's structure can significantly influence its biological activity. The presence of both furan rings and fluorinated phenyl groups appears critical for enhancing potency against specific targets. The following table summarizes key findings from recent studies:
| Compound | Target | IC50 (μM) | Notes |
|---|---|---|---|
| Fluorinated Derivative | α-l-fucosidase | 0.012 | High selectivity |
| Furan-based Compound | SARS-CoV-2 Mpro | 1.57 | Reversible covalent inhibitor |
| Related Compound | Various Pathogens | Varies | Broad-spectrum antimicrobial activity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs and their properties, synthesized from the evidence provided:
Physicochemical Properties
- Melting Points: The target’s melting point is unreported, but analogs with fluorophenoxy-acetamide structures (e.g., 30–32) exhibit lower melting points (74–84°C), suggesting less crystalline packing than N-Cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide (150–152°C), which benefits from rigid cyclohexyl and fluorophenyl groups .
- Stereochemical Considerations : The hydroxyethyl group in the target compound introduces a chiral center, unlike the achiral n-butyl or methyl ester groups in 30 and 32 . This may necessitate enantioselective synthesis, as seen in 32 ([α]²²D = +61.1°) .
Pharmacological Potential (Inferred)
The target’s dual furan rings may enhance binding to aromatic receptors (e.g., adenosine A2AR ligands in ), though this requires validation .
Q & A
Basic: What are the key considerations for synthesizing 2-(2-fluorophenoxy)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]acetamide with high purity?
Methodological Answer:
Synthesis requires multi-step organic reactions, including coupling of fluorophenoxyacetic acid derivatives with furan-containing hydroxyethylamine intermediates. Critical steps include:
- Coupling agents : Use EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to activate carboxylic acids, ensuring efficient amide bond formation .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or DCM) enhance reaction efficiency.
- Purification : Employ flash chromatography followed by recrystallization. Confirm purity via HPLC (>95%) and structural integrity via -NMR (e.g., verifying furan proton signals at δ 6.2–7.4 ppm) .
Basic: How is the molecular structure of this compound validated experimentally?
Methodological Answer:
Structural validation combines spectroscopic and computational techniques:
- NMR spectroscopy : - and -NMR identify key groups (e.g., fluorophenoxy aromatic protons at δ 7.0–7.5 ppm, furan ring protons, and hydroxyethyl signals at δ 3.5–4.5 ppm) .
- IR spectroscopy : Confirm amide C=O stretch (~1650 cm) and hydroxyl O-H stretch (~3300 cm) .
- Mass spectrometry : High-resolution MS (HRMS) ensures correct molecular ion (e.g., [M+H] at m/z 400.12) .
Advanced: What mechanistic hypotheses explain its biological activity, and how are they tested?
Methodological Answer:
The compound’s fluorophenoxy and furan groups likely interact with enzymes/receptors. Mechanistic studies involve:
- Kinetic assays : Measure inhibition constants () against target enzymes (e.g., kinases) using fluorogenic substrates .
- Competitive binding assays : Use radiolabeled ligands (e.g., -ATP) to assess receptor affinity .
- Molecular docking : Predict binding poses in silico (e.g., with AutoDock Vina) and validate via site-directed mutagenesis of key residues .
Advanced: How does structural modification of the furan or fluorophenoxy groups affect bioactivity?
Methodological Answer:
Structure-activity relationship (SAR) studies involve:
- Analog synthesis : Replace furan-3-yl with thiophene or adjust fluorophenoxy substituents (e.g., Cl vs. CF) .
- Biological screening : Test analogs in cellular assays (e.g., IC in cancer cell lines) and compare potency.
- Computational analysis : Calculate electronic effects (e.g., Hammett constants) to correlate substituent electronegativity with activity .
Advanced: What computational methods predict its stability and reactivity under physiological conditions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for hydrolysis-prone groups (e.g., amide bonds) using B3LYP/6-31G(d) .
- Molecular dynamics (MD) simulations : Simulate solvation in aqueous buffers to predict degradation pathways (e.g., furan ring oxidation) .
- pK prediction : Tools like MarvinSuite estimate protonation states affecting solubility and stability .
Advanced: How can contradictory bioactivity data across studies be resolved?
Methodological Answer:
- Orthogonal assays : Replicate results using disparate methods (e.g., SPR for binding affinity vs. cellular viability assays) .
- Metabolic stability testing : Use liver microsomes to rule out rapid degradation artifacts .
- Batch analysis : Compare purity and stereochemistry across synthetic batches via chiral HPLC .
Advanced: What strategies improve its chemical stability during storage and in vivo studies?
Methodological Answer:
- Forced degradation studies : Expose to heat (40–60°C), light (UV-vis), and varying pH (1–13) to identify instability triggers .
- Formulation optimization : Use lyophilization with cryoprotectants (e.g., trehalose) or encapsulate in liposomes to prevent hydrolysis .
- Real-time stability monitoring : Track degradation products via UPLC-MS under accelerated storage conditions (25°C/60% RH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
